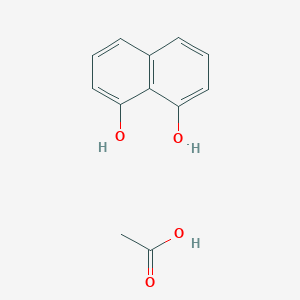
Acetic acid--naphthalene-1,8-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–naphthalene-1,8-diol (1/1) is an organic compound that combines acetic acid and naphthalene-1,8-diol in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–naphthalene-1,8-diol (1/1) typically involves the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . The reaction conditions include maintaining an appropriate temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods
Industrially, the compound can be produced using similar methods, with optimization for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–naphthalene-1,8-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic nature of naphthalene allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
Acetic acid–naphthalene-1,8-diol (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which acetic acid–naphthalene-1,8-diol (1/1) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals . The compound’s interactions with enzymes and receptors in biological systems are also areas of active research.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,8-diol: A closely related compound with similar chemical properties.
1-Naphthaleneacetic acid: Another related compound used in plant growth regulation.
Uniqueness
Acetic acid–naphthalene-1,8-diol (1/1) is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
60548-85-8 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
acetic acid;naphthalene-1,8-diol |
InChI |
InChI=1S/C10H8O2.C2H4O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;1-2(3)4/h1-6,11-12H;1H3,(H,3,4) |
Clave InChI |
KJKKZMOVLFPJFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC2=C(C(=C1)O)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















